molecular formula C19H16F2N4O2S2 B2495021 N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1795413-78-3

N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No. B2495021
M. Wt: 434.48
InChI Key: ASGLSTWOCXWJKL-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals known for their potential in pharmaceutical applications due to their complex heterocyclic structures. These compounds often exhibit a range of biological activities, which makes them of particular interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of complex heterocyclic compounds like N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide typically involves multi-step reactions, starting from simpler heterocyclic scaffolds. A common approach involves the reaction of amino compounds with carboxylic acids or their derivatives to form amide bonds, followed by cyclization reactions to construct the heterocyclic core. Specific methodologies may involve water-mediated synthesis, utilizing triethylamine as a base at room temperature to promote the reaction between the starting materials in a more environmentally friendly manner (Jayarajan et al., 2019).

Scientific Research Applications

Novel Transformations in Heterocyclic Chemistry

Research into the transformations of amino and carbonyl/nitrile groups in thiophene derivatives, such as N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide, highlights the synthesis of novel thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines through anionic domino reactions. These findings contribute to the development of new pathways in heterocyclic chemistry and the exploration of heterocyclic compounds with potential biological activities (Pokhodylo et al., 2010).

Heterocyclic Compound Synthesis

Studies on the synthesis of pyridino[2,3-d]pyrimidin-4-one and related heterocycles from 2-thioxopyrimidinyl derivatives demonstrate the versatility of N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide in generating diverse heterocyclic frameworks. These compounds have been synthesized through reactions with various reagents, showcasing the chemical diversity accessible through the manipulation of thiophene-based compounds (Hassneen & Abdallah, 2003).

Biological Activity and Dye Synthesis

Research into the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrates the application of thiophene derivatives in creating biologically active compounds. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, highlighting the potential of N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide derivatives in medicinal chemistry and material sciences (Khalifa et al., 2015).

Photophysical Property Studies

Investigations into the photophysical properties of heterocyclic compounds derived from thiophene-based carboxamides reveal insights into the relationship between structure and photophysical behavior. These studies are crucial for developing novel materials with specific optical properties for applications in photovoltaics, organic light-emitting diodes (OLEDs), and other optoelectronic devices (Shatsauskas et al., 2019).

Synthesis of Heteroaromatic Azido Compounds

The preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines from reactions involving active methylene nitriles and 3-azido-2-substituted thiophenes illustrates the synthetic utility of azido compounds in constructing complex heteroaromatic systems. This research contributes to the expansion of methodologies for synthesizing heterocyclic compounds with potential pharmacological activities (Westerlund, 1980).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include its toxicity, its flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications, or investigations into its properties or reactivity.


I hope this information is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2S2/c20-12-1-2-14(13(21)7-12)22-17(26)9-25-5-3-15-16(8-25)29-19(23-15)24-18(27)11-4-6-28-10-11/h1-2,4,6-7,10H,3,5,8-9H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGLSTWOCXWJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

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